1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a phenylbutenyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-3-hydroxybenzene with 4-phenylbut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the phenylbutenyl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets. The phenylbutenyl group can interact with enzymes or receptors, modulating their activity. The benzene ring and its substituents can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Phenylbut-1-ene: Shares the phenylbutenyl group but lacks the ether linkage.
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: Similar structure with an allyl group instead of a methyl group.
Benzene, 1-methyl-4-(1-methylethenyl)-: Similar aromatic structure with different substituents.
Uniqueness: 1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
918134-70-0 |
---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-methyl-3-(4-phenylbut-2-enoxy)benzene |
InChI |
InChI=1S/C17H18O/c1-15-8-7-12-17(14-15)18-13-6-5-11-16-9-3-2-4-10-16/h2-10,12,14H,11,13H2,1H3 |
InChI Key |
OAYFIYAIFCHFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.